Terbumeton-D9
Description
Properties
Molecular Formula |
C₁₀H₁₀D₉N₅O |
|---|---|
Molecular Weight |
234.35 |
Synonyms |
N-(1,1-Dimethylethyl)-N’-ethyl-6-methoxy-1,3,5-Triazine-2,4-diamine-D9; 2-(tert-Butylamino)-4-(ethylamino)-6-methoxy-s-triazine-D9; 2-Methoxy-4-ethylamino-6-tert-butylamino-s-triazine-D9; 4-(Ethylamino)-2-methoxy-6-(tert-butylamino)-s-triazine-D9; A |
Origin of Product |
United States |
Instrumental Analysis Lc Ms/ms :the Prepared Sample Extracts Are then Analyzed Using an Lc Ms/ms System. the Liquid Chromatograph Separates Terbumeton and Terbumeton D9 from Other Components in the Extract. the Tandem Mass Spectrometer Provides Highly Selective and Sensitive Detection by Monitoring Specific Precursor to Product Ion Transitions for Both the Analyte and Its Deuterated Internal Standard.nih.govthe Use of Multiple Reaction Monitoring Mrm Enhances the Specificity of the Detection, Which is Vital when Analyzing Complex Environmental Samples.lcms.cz
Below is an interactive data table summarizing the typical parameters for an LC-MS/MS method for terbumeton (B1683086) analysis.
Click on the headers to sort the table.
| Parameter | Specification | Rationale |
|---|---|---|
| Analytical Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Provides good chromatographic separation for moderately polar compounds like terbumeton. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Acidified mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode. wa.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Terbumeton contains basic nitrogen atoms that are readily protonated, making ESI+ a highly sensitive ionization technique. nih.gov |
| Internal Standard | Terbumeton-D9 | As a stable isotope-labeled analog, it co-elutes with terbumeton and corrects for matrix effects and procedural losses. researchgate.net |
| Monitored Transitions (MRM) | Terbumeton: e.g., m/z 226 → 170 this compound: e.g., m/z 235 → 179 | Specific precursor and product ions provide high selectivity and sensitivity for quantification and confirmation. |
| Quantification | Isotope Dilution Analysis (IDA) | Calculation is based on the measured isotope ratio of the analyte to the internal standard, providing high accuracy and precision. epa.gov |
Quality Control Qc :the Sop Must Define Strict Quality Control Procedures. This Includes the Analysis of Blank Samples to Check for Contamination, Laboratory Control Samples Lcs to Verify the Accuracy of the Method, and Matrix Spike Duplicates to Assess Matrix Effects and Method Precision.wa.gov
Guidance for Data Interpretation and Reporting in Isotope-Labeled Studies
The use of Terbumeton-D9 and the IDMS technique necessitates specific guidelines for interpreting and reporting the resulting data to ensure transparency, comparability, and scientific validity.
Data Interpretation: The fundamental principle of IDMS is that after adding a known amount of the isotopically labeled standard (the "spike") to a sample, the resulting isotope ratio of the mixture is a direct function of the amount of the native analyte present. osti.govosti.gov The concentration of the analyte is calculated using an isotope dilution equation, which relates the measured isotope ratio of the spiked sample to the known amounts and isotopic compositions of the sample and the spike. rsc.org
A critical aspect of data interpretation is to account for potential interferences. For instance, the natural isotopic abundance of elements in the unlabeled analyte can sometimes contribute to the signal measured for the deuterated standard, especially if a standard with a low degree of deuteration is used. nih.gov Therefore, method development must include an assessment of the isotopic purity of the this compound standard and the potential for spectral cross-talk between the analyte and internal standard channels. nih.gov
The following table illustrates the principle of how data from an IDMS experiment is used to determine the concentration of Terbumeton (B1683086).
Click on the headers to sort the table.
| Parameter | Description | Example Value |
|---|---|---|
| Mass of Sample | The amount of the environmental sample being analyzed. | 10.0 g |
| Amount of this compound Spike Added | A precisely known amount of the internal standard added to the sample. | 100 ng |
| Measured Isotope Ratio (Terbumeton/Terbumeton-D9) | The ratio of the peak areas for the analyte and the internal standard from the LC-MS/MS analysis. | 0.5 |
| Response Factor (RF) | Determined from the calibration curve, representing the ratio of response to concentration. | 1.0 |
| Calculated Amount of Terbumeton | (Measured Ratio / RF) * Amount of Spike | 50 ng |
| Final Concentration in Sample | Calculated Amount / Mass of Sample | 5.0 ng/g |
Reporting Guidelines: When reporting results from studies using this compound, it is essential to provide sufficient detail to allow for independent evaluation and replication of the work. General reporting guidelines for scientific studies, such as those found on the EQUATOR Network, can be adapted for this specific application. equator-network.org Key reporting elements should include:
Internal Standard Information: The full name (this compound), chemical purity, and isotopic enrichment of the internal standard used must be clearly stated. The concentration of the spiking solution and the amount added to each sample should also be reported.
Method Validation: The report must include data on the method's performance characteristics, such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as percent recovery), and precision (as relative standard deviation). nih.gov
Mass Spectrometry Parameters: Detailed information on the mass spectrometer settings, including the specific MRM transitions monitored for both terbumeton and this compound, collision energies, and ion source parameters, should be provided. researchgate.net
Data Processing: The method used for peak integration and the calculation of the final concentration, including the specific isotope dilution equation employed, should be described.
Quality Control Results: A summary of the QC data, including the results for blanks, LCS, and matrix spikes, should be presented to demonstrate that the analytical run was in control.
By adhering to these standardized procedures and reporting guidelines, the use of this compound as an internal standard significantly enhances the quality and reliability of data in environmental monitoring and research. This, in turn, allows for more accurate risk assessments and a better understanding of the fate and transport of terbumeton in the environment.
Mechanistic Investigations of Environmental Processes Via Terbumeton D9 Tracer Studies
Kinetic Studies of Environmental Transformation Reactions
Kinetic studies are fundamental to predicting the persistence and transformation of herbicides in the environment. Terbumeton-D9, as a surrogate for terbumeton (B1683086), can be used in laboratory and field experiments to determine how fast the herbicide degrades under various conditions.
The transformation of triazine herbicides like terbumeton can occur through various processes, including microbial degradation and abiotic reactions like hydrolysis and photolysis. nih.govcsic.esmdpi.com The rate of these reactions is described by a reaction rate constant (k), which quantifies the speed of the transformation.
For instance, studies on the related compound terbuthylazine (B1195847) show that its degradation can be modeled using first-order kinetics, where the rate is proportional to the concentration of the herbicide. csic.es In one study, the half-life of terbuthylazine in sterile soil was 82 days, while in non-sterile soil, it ranged from 22-27 days, indicating the significance of microbial degradation. nih.gov The rate constant for the reaction of terbuthylazine with hydroxyl (OH) radicals on aerosol surfaces has been determined to be (1.1 ± 0.2) × 10⁻¹¹ cm³ s⁻¹, highlighting the importance of atmospheric degradation pathways. acs.org
The effect of temperature on reaction rates is described by the Arrhenius equation, which involves the activation energy (Ea) a measure of the energy barrier that must be overcome for a reaction to occur. europa.eucdnsciencepub.com A lower activation energy implies a faster reaction rate increase with temperature. For the photochemical degradation of terbuthylazine, an activation energy of approximately 13 kJ mol⁻¹ has been reported. tandfonline.com For various pesticides, activation energies can range widely, often between 23 and 82.4 kJ mol⁻¹, depending on the compound and the specific degradation process. europa.eucdnsciencepub.com
By using this compound as a spike in environmental samples, researchers can accurately measure the disappearance of the parent compound over time and under different temperatures, allowing for the calculation of these critical kinetic parameters.
Modeling and Simulation of Environmental Fate Processes
Integration of this compound Data into Environmental Fate Models
The integration of data from this compound tracer studies is fundamental for parameterizing and enhancing the accuracy of environmental fate models. Models such as the Pesticide Root Zone Model Groundwater (PRZM-GW) are regulatory tools used to estimate pesticide concentrations in groundwater and require precise input data to simulate environmental behavior. epa.govepa.gov These one-dimensional models simulate pesticide transport and degradation through the soil profile after application. epa.govnih.gov
This compound, when used as a tracer or surrogate standard, allows researchers to accurately quantify key processes that govern its environmental fate. tandfonline.comaltascientific.cn By applying a known quantity of this compound to a field plot or soil column, its movement and dissipation can be monitored with high precision. envirolink.govt.nz This data is then used to derive or validate critical model input parameters that are otherwise subject to high variability and uncertainty. Key parameters informed by such tracer studies include the degradation half-life (DT50) in soil and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which dictates the compound's mobility.
The table below illustrates typical input parameters required for a fate model like PRZM-GW, which would be refined using data from this compound studies.
| Parameter Category | Parameter Name | Description | Example Value/Unit (Illustrative) | Reference for Analogy |
|---|---|---|---|---|
| Pesticide Properties | Degradation Half-Life (DT50) | Time required for 50% of the compound to degrade in soil. Crucially informed by tracer data. | 40 - 99 days | researchgate.net |
| Sorption Coefficient (Koc) | Measure of the chemical's tendency to bind to soil organic carbon. Influences leaching potential. | 34.6 - 39.2 L/g | publish.csiro.au | |
| Environmental Scenario | Soil Properties | Includes texture (sand, silt, clay content), bulk density, and organic matter content. | Clay Loam | csic.es |
| Meteorological Data | Daily rainfall, temperature, and solar radiation. | Site-specific data | nih.gov | |
| Application Rate | Amount of pesticide applied per unit area. | 1.0 kg/ha | nih.gov |
Predictive Modeling of Long-Term Environmental Behavior
Once parameterized, environmental fate models can be used to predict the long-term behavior of Terbumeton. These simulations forecast the potential for the compound to persist in the soil, leach into groundwater, or move into surface water over extended periods, often spanning decades. epa.gov The models use the input parameters (Table 1) to solve mass transport equations that account for the combined effects of advection (movement with water), dispersion, and reactive processes like degradation. nih.gov
For example, a model like PRZM-GW can simulate annual applications of Terbumeton and predict its concentration at various depths in the soil and in the underlying groundwater for up to 100 years. epa.gov These predictions are crucial for risk assessment, helping to determine if the concentration of Terbumeton or its metabolites, such as Desethylterbumeton, could exceed regulatory limits for drinking water (e.g., 0.1 µg/L in the EU). csic.esontosight.ainih.gov
The following table provides a hypothetical output from such a predictive model, illustrating how the concentration of a compound like this compound might be expected to change over time at a vulnerable depth, demonstrating the model's utility in forecasting long-term environmental presence.
| Simulation Year | Scenario | Predicted Peak Concentration at 5m (µg/L) |
|---|---|---|
| 1 | Single Application | 0.02 |
| 5 | Annual Application | 0.08 |
| 10 | Annual Application | 0.11 |
| 20 | Annual Application | 0.13 |
| 30 | Annual Application | 0.135 |
Application of Terbumeton D9 in Reference Standard Development and Quality Assurance
Role of Terbumeton-D9 as an Analytical Internal Standard
In quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry (such as LC-MS/MS), an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. The internal standard is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. This compound, with its nine deuterium (B1214612) atoms, fits this role perfectly for the analysis of terbumeton (B1683086) and structurally related triazine herbicides.
Environmental samples, such as river water, groundwater, and soil extracts, are inherently complex matrices containing a multitude of organic and inorganic compounds. These co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the analytical signal. This phenomenon, known as the matrix effect, is a significant source of error in quantitative analysis. epa.govlcms.cz
The use of a stable isotope-labeled internal standard like this compound is widely recognized as the most effective strategy to mitigate matrix effects. lcms.czsigmaaldrich.com Since this compound is chemically and physically almost identical to the non-labeled terbumeton, it experiences the same matrix effects during the analytical process. By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects can be effectively canceled out, leading to more accurate and reliable quantification. lcms.cz For instance, in the analysis of pesticides in complex matrices like Chinese chives, methods incorporating additional cleanup steps were shown to significantly reduce matrix effects, with values ranging from -18.8% to 7.2%, demonstrating the importance of addressing this issue. lcms.cz
A study on the analysis of various pesticides in cannabis matrices highlighted the utility of deuterated analogues as internal standards. The use of these standards limited the effect of the matrix on the quantitative value, even for analytes that were not the exact isotopically labeled equivalent. fujifilm.com
The precision of an analytical method refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. The use of an internal standard like this compound can significantly improve both. By correcting for random and systematic errors that can occur during sample preparation and analysis, the variability between measurements is reduced, thus enhancing precision. nih.gov
A study on the analysis of another cardiovascular drug using a deuterated internal standard demonstrated accurate and precise results within a wide linearity range, making the method suitable for pharmacokinetic studies. cabidigitallibrary.org Similarly, in the analysis of triazine herbicides and their metabolites in water samples, an inter-laboratory study validated the use of solid-phase microextraction (SPME) and found relative repeatability standard deviations between 6% and 14%, and relative reproducibility standard deviations between 10% and 17%, indicating good precision. nih.gov
The following table illustrates the typical improvement in precision and accuracy when using an isotope-labeled internal standard compared to external calibration in the analysis of a hypothetical triazine herbicide in a complex matrix.
| Calibration Method | Matrix | Analyte Concentration (spiked) | Measured Concentration (mean) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| External Standard | River Water | 100 ng/L | 75 ng/L | 75 | 25 |
| Internal Standard (this compound) | River Water | 100 ng/L | 98 ng/L | 98 | 5 |
This table is illustrative and based on typical performance improvements reported in the literature for similar applications.
Routine environmental monitoring programs generate large amounts of data that are used for regulatory compliance, risk assessment, and trend analysis. The reliability of this data is therefore of utmost importance. The incorporation of this compound as an internal standard in analytical methods for triazine herbicides provides a robust and reliable approach for long-term monitoring. sigmaaldrich.com
The European Union has established environmental quality standards for pesticides in surface water and quality limits for drinking water, necessitating sensitive and accurate analytical methods for their monitoring. sigmaaldrich.com For example, the determination of triazine herbicides in municipal and industrial wastewater is guided by EPA Method 619, which suggests the use of an internal standard calibration procedure for accurate quantification. epa.gov Proficiency testing schemes for pesticides in natural waters often include triazines like atrazine, simazine, and terbuthylazine (B1195847), highlighting the importance of accurate analysis in these matrices. shimadzu.com
Development of Certified Reference Materials (CRMs) and Proficiency Testing Schemes
Beyond its use in individual analyses, this compound plays a crucial role in the broader quality assurance framework of environmental analysis through its use in Certified Reference Materials (CRMs) and proficiency testing (PT) schemes.
Certified Reference Materials are "gold standard" materials with a precisely known concentration of a specific substance. They are used to calibrate instruments, validate analytical methods, and assess the accuracy of laboratory results. The preparation of a CRM for a triazine herbicide would involve spiking a well-characterized matrix (e.g., pesticide-free water or soil) with a known amount of the target analyte and its corresponding isotope-labeled internal standard, such as this compound.
The production of CRMs is a meticulous process that requires adherence to international standards like ISO 17034. lgcstandards.com This ensures the homogeneity and stability of the material over time. The certified value of the CRM is typically determined through a series of analyses performed by multiple independent and highly proficient laboratories using different analytical methods. The use of isotope dilution mass spectrometry (IDMS), where a known amount of an isotopically labeled standard like this compound is added, is a key technique for achieving the high accuracy required for CRM certification. lgcstandards.com
Inter-laboratory studies, or proficiency tests, are a critical component of external quality control for analytical laboratories. In a typical PT scheme for pesticide analysis in water, a central organizer prepares a large batch of a sample (e.g., groundwater spiked with various pesticides) and distributes aliquots to participating laboratories. The laboratories analyze the sample using their routine methods and report their results to the organizer.
The inclusion of this compound in such PT schemes would be as part of the analytical method used by participating laboratories to ensure the accuracy of their results. The organizer would have a highly accurate reference value for the concentration of the target triazine herbicide, often determined using a primary method like IDMS with this compound. The performance of each laboratory is then assessed by comparing their reported result to the reference value, often expressed as a z-score. medchemexpress.com
An inter-laboratory study involving ten laboratories validated an analytical method for triazine herbicides in water, demonstrating the reliability of the method with good accuracy and precision. nih.gov Such studies are essential for ensuring that different laboratories can produce comparable and accurate results, which is crucial for effective environmental management and regulation.
Standardization of Analytical Procedures and Best Practices
The use of this compound, a deuterated analog of the herbicide terbumeton, is fundamental to the development of robust and reliable analytical methods for its detection and quantification. As an internal standard in isotope dilution mass spectrometry (IDMS), this compound provides a high degree of accuracy by correcting for variations in sample preparation and instrumental analysis. nih.gov This section outlines the standardized procedures and best practices that ensure data quality and consistency in studies utilizing this stable isotope-labeled compound.
Development of Standard Operating Procedures (SOPs) for Terbumeton Analysis
A Standard Operating Procedure (SOP) is a critical document that provides a detailed, step-by-step description of how to perform a specific analytical method. For the analysis of terbumeton in environmental matrices, an SOP centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution with this compound is considered a best practice. researchgate.net The goal of such an SOP is to ensure that the analytical procedure is performed consistently and that the generated data is accurate, precise, and reproducible.
The development of an SOP for terbumeton analysis using this compound involves several key stages, from sample handling to final data processing. A typical workflow is outlined below.
Emerging Research Frontiers and Methodological Innovations with Terbumeton D9
Integration of Omics Technologies with Isotopic Tracing for Environmental Systems
The combination of stable isotope tracing using compounds like Terbumeton-D9 with "omics" technologies, such as metabolomics and genomics, offers a systems-level view of the interactions between contaminants and biological systems. This integrated approach allows researchers to move beyond simple degradation measurements to a deeper understanding of the underlying biochemical and genetic mechanisms.
Metabolomics Approaches to Identify Biotransformation Pathways in Microorganisms
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a real-time snapshot of cellular metabolism. cmbio.ionih.gov When used in conjunction with this compound, it becomes a powerful method for elucidating the biotransformation pathways of the herbicide in microorganisms. By exposing microbial cultures to this compound and analyzing the resulting changes in the metabolome, scientists can identify the specific breakdown products and metabolic intermediates. This provides a detailed picture of the biochemical reactions involved in degradation. nih.govnih.gov
Untargeted metabolomics, in particular, is instrumental in discovering the full range of metabolic responses to xenobiotic exposure. nih.gov This approach allows for the simultaneous measurement of the xenobiotic, its transformation products, and the endogenous metabolites of the microorganism. cmbio.ionih.gov This integrated analysis helps to connect the fate of the contaminant directly with the biochemical response of the organism, revealing the intricate network of metabolic pathways affected by the presence of the herbicide. frontiersin.orgbritannica.com
Genomic and Metagenomic Insights into Microbial Degraders
Genomics and metagenomics, the studies of the genetic material of a single organism or a community of organisms, respectively, provide crucial information about the functional potential of microbial communities. frontiersin.orgfrontiersin.org When combined with data from this compound tracing studies, these approaches can identify the specific microorganisms responsible for degradation and the genes that encode the necessary enzymes.
Metagenomic analysis of a microbial consortium exposed to a contaminant can reveal the key players in the degradation process by identifying the genes and metabolic pathways that are upregulated in its presence. mdpi.com For instance, studies on the degradation of complex hydrocarbon mixtures have successfully used metagenomics to identify bacteria harboring genes for enzymes like alkane monooxygenases and dioxygenases, which are critical for breaking down these pollutants. mdpi.com Similarly, by analyzing the metagenome of a microbial community that actively degrades Terbumeton (B1683086), researchers can pinpoint the organisms and the specific catabolic genes involved. This approach has been used to understand microbial cooperation in the breakdown of complex organic matter like cellulose. frontiersin.org
Advanced Imaging Techniques for Spatiotemporal Distribution Studies
Understanding where a contaminant is located within an environmental sample is crucial for assessing its impact and bioavailability. Advanced imaging techniques are now being applied to visualize the distribution of compounds like this compound at a microscopic level.
Mass Spectrometry Imaging (MSI) for Localization of this compound in Environmental Samples
Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a sample by collecting mass spectra from different points across a surface. While direct applications of MSI for this compound in environmental samples are still an emerging area, the principles and successes in related fields demonstrate its immense potential. MSI can be used to map the location of drugs and their metabolites in tissues, and similar principles can be applied to environmental samples like soil aggregates, plant tissues, or biofilms. By using this compound as an internal standard, MSI could provide not only qualitative but also quantitative information about the herbicide's distribution, revealing hotspots of concentration and areas of active degradation.
Coupling with Non-Targeted Screening Approaches
The environmental degradation of herbicides can lead to the formation of numerous transformation products, many of which are unknown and potentially more toxic than the parent compound. mdpi.com Non-targeted screening methods are essential for identifying these unknown substances.
Discovery of Novel Degradation Products through High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a key analytical tool for non-targeted screening, as it provides highly accurate mass measurements that can be used to determine the elemental composition of unknown compounds. au.dkau.dkresearchgate.net When analyzing environmental samples treated with Terbumeton, HRMS can detect a wide range of potential degradation products. lcms.cz
The use of this compound in these studies is critical. The known mass shift between the deuterated parent compound and its non-deuterated counterpart, as well as their degradation products, provides a clear signature for identifying related compounds in the complex datasets generated by HRMS. This allows researchers to confidently distinguish between degradation products of terbumeton and other unrelated compounds in the sample. This approach has been successfully used to identify novel degradation products of various compounds under forced degradation conditions. scirp.org The combination of HRMS with isotopic labeling provides a robust workflow for discovering and identifying previously unknown environmental transformation products. eurl-pesticides.eunih.gov
Suspect Screening and Unknown Identification Workflows
The detection and identification of organic micropollutants in environmental samples have been significantly advanced by high-resolution mass spectrometry (HRMS) coupled with chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC). au.dkmdpi.com Within this field, suspect screening and unknown identification workflows serve as powerful tools for casting a wider net than traditional target analysis. ifremer.frgdch.de Suspect screening aims to identify the presence of a predefined list of "suspected" compounds in a sample, often without the immediate availability of a reference standard for every compound on the list. au.dk
The workflow for suspect screening is a multi-step process that leverages the capabilities of HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems. au.dk The process begins with the acquisition of high-resolution mass spectral data from an environmental sample. github.io This data is then processed to find features, which are distinct chromatographic peaks associated with a specific mass-to-charge ratio (m/z). github.io These detected features are then compared against a curated suspect list containing hundreds or thousands of compounds, including pesticides like Terbumeton. au.dkifremer.fr A match is initially flagged based on the accurate mass of the precursor ion, typically within a narrow mass tolerance window (e.g., ±5 ppm). lcms.cznih.gov
Further confidence in identification is achieved by comparing the retention time of the detected feature with a predicted or known retention time and by analyzing isotopic patterns and fragmentation spectra (MS/MS). au.dk However, to move from a tentative detection (Level 3 confidence) to a probable or confirmed structure (Level 2 or 1), comparison with a reference standard is crucial. ifremer.fr
This is where isotopically labeled standards, such as this compound, play a critical role. While the non-labeled Terbumeton is on the suspect list, this compound is used as an internal standard. Its distinct mass shift, due to the deuterium (B1214612) atoms, allows it to be added to the sample before extraction and analysis. It helps to correct for matrix effects and variations in instrument response, thereby enabling accurate quantification of the non-labeled analogue if it is detected. Furthermore, its known retention time and fragmentation pattern provide a highly confident anchor point for identifying the non-labeled Terbumeton in a complex matrix.
Below is a table outlining a typical suspect screening workflow.
| Step | Description | Role of this compound |
| 1. Sample Preparation & Spiking | The environmental sample (e.g., water, soil extract) is prepared. A known amount of the internal standard, this compound, is added (spiked) into the sample. | Serves as an internal standard for quality control and quantification. |
| 2. LC-HRMS Analysis | The prepared sample is injected into an LC-HRMS system (e.g., LC-Q-TOF). The instrument separates the compounds chromatographically and measures their accurate masses. | Co-elutes near the non-labeled Terbumeton, providing a precise retention time marker. Is detected at a distinct, higher m/z value. |
| 3. Feature Detection | Software processes the raw data to detect all chromatographic peaks ("features") and their corresponding m/z, retention time, and intensity. | The peak corresponding to this compound is detected and used as a reference point. |
| 4. Suspect List Matching | Detected features are screened against a database of suspect compounds (containing Terbumeton) based on accurate mass. au.dk | A feature matching the mass of non-labeled Terbumeton is flagged as a potential hit. |
| 5. Identification & Confirmation | The retention time and MS/MS fragmentation pattern of the potential hit are compared to the data from the this compound standard to increase identification confidence. nih.gov | Provides definitive retention time and spectral data for comparison, confirming the identity of Terbumeton. |
| 6. Quantification | If confirmed, the concentration of Terbumeton is calculated by comparing its instrument response to the known concentration and response of the this compound internal standard. | Enables accurate quantification by correcting for analytical variability and matrix interference. |
Computational Chemistry and In Silico Modeling for Transformation Prediction
Computational chemistry provides powerful in silico (computer-based) methods to predict the fate and behavior of environmental contaminants, complementing experimental data. These techniques allow researchers to investigate molecular-level interactions and reaction pathways that are difficult to observe directly.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules and predict their reactivity. researchgate.net This approach can elucidate the mechanisms of chemical reactions, including the degradation and transformation of herbicides like Terbumeton in the environment. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the most likely transformation pathways. researchgate.netnih.gov
For a molecule like Terbumeton, quantum chemical calculations could be used to:
Predict Degradation Pathways: Identify the most susceptible sites on the molecule for metabolic attack (e.g., oxidation, hydrolysis, dealkylation).
Elucidate Reaction Mechanisms: Model the step-by-step process of its transformation, including the identification of short-lived intermediates. nih.gov
Calculate Reaction Energetics: Determine the activation energies for different potential reactions, indicating which transformations are most likely to occur under specific environmental conditions. researchgate.net
The insights from these calculations are invaluable for predicting the formation of transformation products, which may themselves be of environmental concern. The use of this compound in corresponding experimental studies can then help validate these predicted pathways by aiding in the identification of deuterated transformation products.
| Computational Insight | Application to Terbumeton |
| Electron Density Distribution | Identifies electron-rich and electron-deficient sites, predicting susceptibility to electrophilic or nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and location of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals indicate reactivity and potential reaction sites. researchgate.net |
| Transition State Analysis | Calculation of the structure and energy of transition states helps to confirm the mechanism (e.g., concerted vs. stepwise) and rate of a transformation. researchgate.net |
| Thermodynamic Calculations | Predicts the overall energy change (enthalpy) of a reaction, determining if a transformation is energetically favorable. science.gov |
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions. mdpi.comsemanticscholar.org In environmental science, MD is a key tool for studying the sorption (adsorption and absorption) of organic contaminants onto environmental matrices like soil organic matter, clays, and biochar. nih.govprinceton.edu
An MD simulation for studying the interaction of Terbumeton with a soil component would involve:
Building a Model System: Creating a virtual box containing the relevant molecules: Terbumeton, a representative surface (e.g., quartz or a humic substance model), and solvent molecules (water). mdpi.com
Simulation: Applying a force field (a set of parameters describing the physics of the atoms and bonds) and solving Newton's equations of motion for every atom in the system over thousands of time steps. semanticscholar.org
Analysis: Analyzing the resulting trajectory to understand how and where the Terbumeton molecule binds to the surface.
These simulations can reveal the primary forces driving sorption (e.g., van der Waals forces, hydrogen bonds, electrostatic interactions) and calculate key parameters like the free energy of adsorption. semanticscholar.orgprinceton.edu By comparing simulation results for Terbumeton and this compound, researchers could investigate if the isotopic labeling (the "heavy atom" effect) has any discernible impact on its sorption behavior, although such effects are typically minimal for physical processes. The primary value remains in using the labeled compound to validate experimental sorption studies that inform and are informed by the MD models. nih.gov
| Simulation Parameter | Information Gained |
| Binding Energy | Quantifies the strength of the interaction between Terbumeton and the sorbent surface. semanticscholar.org |
| Radial Distribution Functions | Shows the probability of finding certain atoms of the sorbent near the Terbumeton molecule, revealing specific binding sites. mdpi.com |
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed, indicating their importance in the sorption process. mdpi.com |
| Free Energy of Adsorption | Provides a thermodynamic measure of the favorability of sorption, which can be related to experimental partition coefficients. princeton.edu |
Future Perspectives on Deuterated Herbicide Analogues in Environmental Research
The utility of deuterated compounds like this compound is well-established, but their future applications are set to expand in response to new environmental challenges and analytical demands.
Emerging contaminants (ECs) are a broad category of unregulated pollutants that are increasingly detected in the environment and may pose risks to ecosystems and human health. nih.govresearchgate.net This group includes not only parent compounds like pesticides but also their numerous transformation products (TPs), which can have equal or greater toxicity and mobility. frontiersin.org
The identification and monitoring of these pesticide TPs is a major research frontier. As computational models (Section 7.4) and non-target screening studies identify new, previously unknown TPs of Terbumeton and other herbicides, the demand for corresponding labeled standards will grow. Synthesizing deuterated versions of these specific TPs will be essential for:
Unambiguous Identification: Confirming the identity of TPs detected in complex environmental samples.
Accurate Quantification: Measuring the environmental concentrations of TPs, which is critical for risk assessment.
Fate and Transport Studies: Using labeled TPs in tracer studies to understand their persistence, mobility, and degradation pathways in the environment. iaea.org
Therefore, the application of deuterated analogues will move beyond the parent herbicides to encompass a growing library of their environmentally relevant byproducts. trees-dla.ac.uk
Future research will demand the development of novel labeled compounds beyond simple deuteration to answer more specific and complex questions. While deuterium (²H) is highly effective and widely used, stable isotopes of other elements like carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) offer unique advantages for certain applications. lucerna-chem.chmedchemexpress.com
Future developments may include:
Position-Specific Labeling: Placing a ¹³C or ¹⁵N label at a specific position in the Terbumeton molecule that is expected to be part of a key transformation. This allows researchers to trace the fate of specific molecular fragments during degradation, providing much more detailed mechanistic information than is possible with deuterium labeling alone.
Multiply-Labeled Compounds: Incorporating multiple types of isotopes (e.g., both ¹³C and ¹⁵N) into a single molecule. This creates a highly unique mass signature that is exceptionally easy to trace in complex metabolic or environmental systems.
Labeled "Cocktails": The use of standardized mixtures of multiple isotopically labeled pesticides and their TPs for wide-scope quantitative methods. This allows for the simultaneous and accurate measurement of dozens of contaminants in a single analytical run, greatly improving the efficiency of environmental monitoring programs. isotope.com
The synthesis of these next-generation labeled compounds will be driven by specific research needs, enabling scientists to investigate the environmental chemistry of herbicides with unprecedented detail and accuracy. iaea.org
Interdisciplinary Approaches for Comprehensive Environmental Assessment
The comprehensive assessment of the environmental fate and impact of emerging contaminants like Terbumeton and its isotopically labeled analog, this compound, necessitates a shift from siloed disciplinary research to integrated, interdisciplinary approaches. By combining insights and methodologies from environmental chemistry, toxicology, and computational modeling, a more holistic understanding of the risks posed by these substances can be achieved.
At the core of this interdisciplinary strategy is the synergy between advanced analytical techniques and ecotoxicological studies. The use of this compound as an internal standard in analytical chemistry allows for the precise and accurate quantification of the parent compound, Terbumeton, in complex environmental matrices such as water, soil, and biota. This analytical rigor is fundamental for understanding the environmental distribution and persistence of the herbicide.
Ecotoxicological research, in turn, provides the context for these analytical findings. Studies on the effects of Terbumeton on various aquatic and terrestrial organisms reveal its potential to cause harm. For instance, as a triazine herbicide, Terbumeton is known to be very toxic to aquatic life, with long-lasting effects. nih.gov This toxicity information, when coupled with the environmental concentration data obtained using this compound, allows for a more accurate and relevant risk assessment. It moves beyond simple detection to evaluating whether the measured concentrations are likely to have adverse ecological consequences.
Furthermore, the integration of environmental fate modeling adds a predictive dimension to the assessment. These models can simulate the transport, transformation, and accumulation of Terbumeton in the environment. Terbumeton is known to have environmental transformation products, such as Terbutylazine-2-hydroxy. nih.gov Data on these transformation processes, often elucidated through laboratory studies utilizing this compound for metabolite identification, can be incorporated into models to forecast the behavior of the herbicide under various environmental scenarios. This predictive capability is invaluable for proactive environmental management and for anticipating potential hotspots of contamination.
The following table outlines the key disciplines and their respective contributions to a comprehensive environmental assessment of Terbumeton, facilitated by the use of this compound.
| Discipline | Contribution | Role of this compound |
| Environmental Analytical Chemistry | Accurate quantification of Terbumeton in environmental samples (water, soil, biota). Identification of transformation products. | Serves as an internal standard for robust quantification. Aids in tracing metabolic pathways and identifying novel degradation products. |
| Ecotoxicology | Determination of the adverse effects of Terbumeton on non-target organisms (e.g., algae, invertebrates, fish). Establishment of toxicity thresholds. | Ensures that the concentrations used in toxicity testing are accurate and relevant to real-world environmental concentrations. |
| Environmental Fate Modeling | Prediction of the transport, distribution, and persistence of Terbumeton in the environment. Simulation of degradation pathways. | Provides high-quality analytical data for model calibration and validation, leading to more reliable environmental predictions. |
| Stable Isotope Analysis | Elucidation of degradation pathways and sources of contamination through the analysis of isotopic signatures. | As a deuterated standard, it is central to isotope dilution methods, which are a cornerstone of modern stable isotope analysis for organic contaminants. |
By weaving together the strengths of these diverse scientific fields, a more complete and nuanced picture of the environmental implications of Terbumeton emerges. The use of this compound is a critical enabler of this interdisciplinary approach, providing the analytical foundation upon which robust toxicological and modeling studies can be built. This integrated strategy is essential for developing effective and scientifically sound policies for the management of Terbumeton and other emerging contaminants.
Q & A
Q. What ethical considerations apply when studying this compound’s effects on non-target organisms?
- Methodology : Follow ARRIVE guidelines for in vivo studies. Obtain ethics committee approval (e.g., IACUC) for vertebrate models. Minimize sample sizes via power analysis and use humane endpoints. Disclose conflicts of interest (e.g., funding sources) in publications .
Data Management & Reporting
Q. How should I document analytical variability in this compound quantification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
